molecular formula C46H46N2O23 B12058319 N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)

N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)

Cat. No.: B12058319
M. Wt: 994.9 g/mol
InChI Key: XKFSBWQWNMZWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcein-acetoxymethylester (Calcein-AM) is a non-fluorescent, cell-permeant compound that is widely used in cell biology research. Once inside the cell, it is converted by intracellular esterases into calcein, an anionic fluorescent form. This conversion allows the dye to be retained within the cytoplasm, providing both morphological and functional information of viable cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcein-AM is synthesized by modifying the carboxylic acid groups on calcein with acetomethoxy groups, which endows it with high hydrophobicity, facilitating its penetration through the cell membrane . The preparation involves the esterification of calcein with acetoxymethyl bromide in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of Calcein-AM involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification by recrystallization and quality control using high-performance liquid chromatography (HPLC) to confirm the compound’s purity .

Mechanism of Action

Calcein-AM penetrates the cell membrane due to its lipophilic properties. Once inside the cell, intracellular esterases cleave the acetomethoxy groups, converting it into the fluorescent calcein . This fluorescent molecule is trapped within the cell, emitting strong green fluorescence. The fluorescence intensity is proportional to esterase activity, making it a reliable indicator of cell viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcein-AM is unique due to its high sensitivity to oxidative conditions and its ability to provide both morphological and functional information of viable cells. Its low toxicity and high retention within cells make it an excellent tool for long-term studies .

Properties

Molecular Formula

C46H46N2O23

Molecular Weight

994.9 g/mol

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-5'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl]amino]acetate

InChI

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-39(55)17-47(18-40(56)65-22-61-26(2)50)15-32-37(68-29(5)53)13-11-35-43(32)70-44-33(16-48(19-41(57)66-23-62-27(3)51)20-42(58)67-24-63-28(4)52)38(69-30(6)54)14-12-36(44)46(35)34-10-8-7-9-31(34)45(59)71-46/h7-14H,15-24H2,1-6H3

InChI Key

XKFSBWQWNMZWFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OC(=O)C)OC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

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